6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with the chemical formula and a molecular weight of approximately 323.3492 g/mol. This compound is classified under various categories, including heterocyclic compounds and nitrogen-containing compounds, due to its unique structural features that include a benzodiazole moiety and a pyrrolidine ring. It is identified by the CAS number 2034420-39-6, which is used for regulatory and identification purposes in chemical databases .
The synthesis of 6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can be approached through several methods involving multi-step organic reactions. A common synthetic route includes:
Technical details regarding yields, reaction conditions (such as temperature and solvent), and purification methods (like chromatography) are crucial for optimizing the synthesis process .
The molecular structure of 6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one features several key components:
The structural representation can be derived from its SMILES notation: O=C(c1ccc(=O)n(n1)C)N1CCC(C1)n1cnc2c1cccc2
, which provides insights into its connectivity and stereochemistry .
6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can participate in various chemical reactions:
Understanding these reactions helps in exploring further modifications and potential derivatives for enhanced biological activity .
For example, derivatives containing benzodiazole moieties are known to interact with various biological targets including kinases and enzymes involved in DNA repair processes. The specific interactions at the molecular level typically involve hydrogen bonding and π-stacking interactions due to the aromatic nature of the benzodiazole ring .
The physical properties of 6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one include:
The chemical properties include:
Relevant analyses such as melting point determination, spectral analysis (NMR, IR), and mass spectrometry are essential for characterizing this compound fully .
This compound has potential applications in scientific research primarily due to its structural features that suggest biological activity. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders. Furthermore, its unique heterocyclic structure makes it a candidate for further modifications to enhance efficacy or selectivity against biological targets .
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: